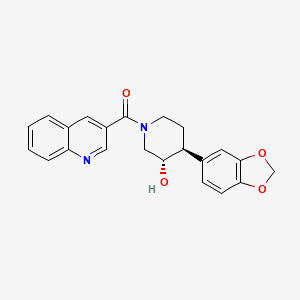![molecular formula C21H22N2OS B4232637 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4232637.png)
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Übersicht
Beschreibung
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. The inhibition of BTK by TAK-659 has potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Wirkmechanismus
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as PLCγ2, and ultimately leads to the inhibition of BCR signaling. The inhibition of BCR signaling by 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The inhibition of BTK by 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several biochemical and physiological effects. In B-cell malignancies, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide induces apoptosis by inhibiting BCR signaling and downregulating the anti-apoptotic protein Mcl-1. In autoimmune diseases, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide modulates the immune response by reducing the production of autoantibodies and pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages for use in lab experiments. It is highly selective for BTK, which reduces off-target effects and improves specificity. 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide also has low solubility in water, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One area of interest is the combination of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide with other therapeutic agents, such as anti-CD20 antibodies or chemotherapy drugs, to improve efficacy in B-cell malignancies. Another area of interest is the use of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in combination with immunomodulatory drugs, such as lenalidomide, in autoimmune diseases. Additionally, further studies are needed to investigate the safety and efficacy of 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in humans, particularly in the treatment of CLL and MCL.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been the subject of several scientific studies investigating its potential as a therapeutic agent. In preclinical studies, 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)15-7-11-18(12-8-15)23-20(24)16-5-9-17(10-6-16)21(2,3)4/h5-13H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYDNGHXNCZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4232559.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4232561.png)
![2-{[4-(methylthio)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4232563.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232571.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4232579.png)
![isopropyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4232580.png)
![3-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B4232599.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232605.png)
![4,7,7-trimethyl-3-oxo-N-(4-phenoxyphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232610.png)
![N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4232618.png)
![N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide](/img/structure/B4232641.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4232655.png)